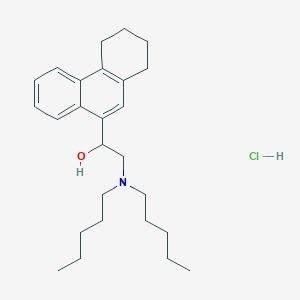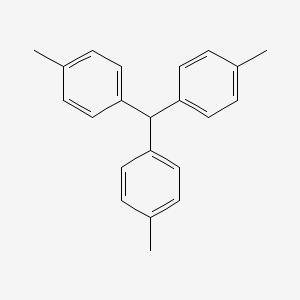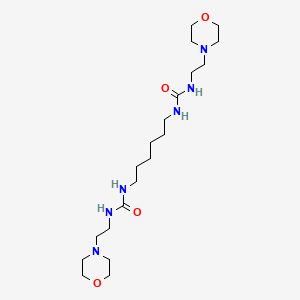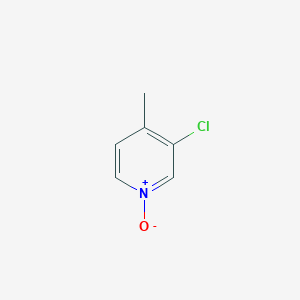
9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno es un compuesto orgánico complejo con una estructura única que combina un núcleo de tetrahidrofenantreno con un sustituyente diaminó y hidroxietil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un enfoque común es comenzar con el núcleo de tetrahidrofenantreno, que luego se funcionaliza a través de una serie de reacciones para introducir los grupos diaminó y hidroxietil. El paso final implica la formación de la sal de clorhidrato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxietil se puede oxidar para formar un compuesto carbonílico.
Reducción: El grupo diaminó se puede reducir para formar una amina primaria.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxietil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como metóxido de sodio (NaOMe) y terc-butóxido de potasio (KOtBu) se pueden emplear.
Principales productos formados
Oxidación: Formación de una cetona o aldehído.
Reducción: Formación de una amina primaria.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar procesos celulares.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y llevando a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de enzimas involucradas en la inflamación o la proliferación celular, ejerciendo así efectos antiinflamatorios o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 9-(2-dialiaminoetil)adenina: Similar en estructura pero con diferentes sustituyentes.
Oxima de 9-antraldehído: Comparte una estructura central similar pero con diferentes grupos funcionales.
Unicidad
El clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
5416-77-3 |
|---|---|
Fórmula molecular |
C26H40ClNO |
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
2-(dipentylamino)-1-(1,2,3,4-tetrahydrophenanthren-9-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C26H39NO.ClH/c1-3-5-11-17-27(18-12-6-4-2)20-26(28)25-19-21-13-7-8-14-22(21)23-15-9-10-16-24(23)25;/h9-10,15-16,19,26,28H,3-8,11-14,17-18,20H2,1-2H3;1H |
Clave InChI |
VVKWWYCDQUVEIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)CC(C1=CC2=C(CCCC2)C3=CC=CC=C31)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















